2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-e]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This can be achieved through a cycloaddition reaction, often using azides and alkynes.
Functionalization: The benzyl, cycloheptyl, and dimethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines.
Scientific Research Applications
2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the arrest of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, which is crucial for cell cycle progression.
Comparison with Similar Compounds
Similar compounds to 2-benzyl-7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds often share similar biological activities but differ in their substituents, which can affect their potency and selectivity. For example:
This compound: Known for its CDK2 inhibitory activity.
7-(furan-2-ylmethyl)-8,9-dimethyl-2-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
These comparisons highlight the uniqueness of each compound based on their specific substituents and resulting biological activities.
Properties
Molecular Formula |
C23H27N5 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-benzyl-10-cycloheptyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H27N5/c1-16-17(2)28(19-12-8-3-4-9-13-19)22-21(16)23-25-20(26-27(23)15-24-22)14-18-10-6-5-7-11-18/h5-7,10-11,15,19H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
ATCIQNAPMAFPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)C5CCCCCC5)C |
Origin of Product |
United States |
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